3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid

Overview

Description

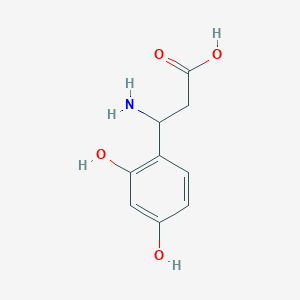

3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring an amino group at the β-position of the propanoic acid chain and hydroxyl groups at the 2- and 4-positions of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid typically involves the following steps:

Condensation Reaction: 3,4-Dimethoxybenzaldehyde is condensed with benzoylglycine to form an azlactone intermediate.

Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid.

Removal of Protective Groups: The protective groups are removed using hydrobromic acid followed by treatment with aqueous ammonia to obtain the final product.

Industrial Production Methods:

Types of Reactions:

Oxidation: The phenolic groups in this compound can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)

- Structural Difference: The amino group is located at the α-carbon (C2) instead of the β-carbon (C3), as confirmed by NMR and X-ray crystallography .

- Impact: This positional isomerism alters hydrogen-bonding patterns and steric interactions.

- Synthesis : Unexpected formation during condensation reactions highlights the sensitivity of such compounds to reaction conditions .

2-Amino-3-(4-hydroxyphenyl)propanoic Acid

- Structural Difference: The amino group is at C2, and the phenyl ring has a single hydroxyl group at the para position .

- Impact : Reduced hydroxylation decreases antioxidant capacity compared to the target compound’s dihydroxy-substituted aromatic ring.

Functional Group Modifications

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

- Structural Features: Derivatives include substituents like nitro (NO₂), methoxy (OCH₃), and halogens on the phenyl ring (Table 1, ).

- Biological Activity : Demonstrated structure-dependent anticancer activity (IC₅₀ values ranging from 5–50 μM) and antioxidant properties (EC₅₀ ~10–30 μM) .

3-(2,4-Dihydroxyphenyl)propanoic Acid

- Structural Difference: Lacks the amino group at C3, resulting in a molecular formula of C₉H₁₀O₄ (vs. C₉H₁₁NO₄ for the target compound) .

- Bioactivity : Acts as a microbial metabolite with weak basicity (pKa ~2.5–4.5) and predicted roles in gut microbiota-mediated transformations .

Halogenated and Lipophilic Analogs

3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

- Structural Features : Chlorine atoms replace hydroxyl groups, increasing molar mass to 234.08 g/mol and lipophilicity (logP ~2.5) .

- Toxicity : Classified as harmful (Xn) due to risks upon ingestion, contrasting with the generally safer profile of hydroxylated analogs .

Ester Derivatives

3-(2,4-Dihydroxyphenyl)propanoic Acid Methyl Ester

- Structural Feature : Methyl ester at the carboxylic acid group (C15H14O4) .

- Impact : Enhanced membrane permeability compared to the free acid form, making it a candidate for prodrug development .

Comparative Data Table

Key Research Findings

Antioxidant Potential: The 2,4-dihydroxy substitution in the target compound enhances radical scavenging compared to mono-hydroxylated analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) .

Structural Sensitivity: Positional isomerism (α- vs. β-amino) significantly impacts crystallization and synthetic pathways, as seen in 24DHPA formation .

Toxicity Trade-offs : Halogenation improves lipophilicity but introduces toxicity risks, whereas hydroxylation balances polarity and safety .

Biological Activity

3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid (commonly referred to as a derivative of L-DOPA) is an organic compound with significant biological activity attributed to its structural features. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO4, with a molar mass of approximately 213.22 g/mol. The compound features an amino acid structure with a propanoic acid backbone and a substituted phenolic moiety containing two hydroxyl groups. These hydroxyl groups are crucial for its antioxidant properties and interactions with various biological systems.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . The presence of hydroxyl groups enables the compound to scavenge free radicals, thereby mitigating oxidative stress in neuronal cells under stress conditions. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects . Its ability to influence neurotransmitter pathways, particularly those involving dopamine, positions it as a potential candidate for further investigation in the treatment of conditions like Parkinson's disease. The compound's structural similarity to L-DOPA enhances its relevance in this area.

The primary mechanism through which this compound exerts its effects involves its conversion to biologically active forms that can interact with neurotransmitter systems. The compound’s structural features allow it to cross the blood-brain barrier effectively, facilitating its action in the central nervous system .

Table: Comparative Analysis of Related Compounds

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Amino acid derivative with dihydroxyphenyl group | Potential neuroprotective effects |

| L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters |

| L-DOPA | Catecholamine precursor | Used primarily in Parkinson's disease treatment |

| Catechol | Simple dihydroxybenzene | Lacks amino and carboxylic functional groups |

This table illustrates the unique aspects of this compound compared to other related compounds. Its distinct combination of an amino group and a specific dihydroxyphenyl structure may contribute to its unique biological activities.

Clinical Implications

The potential therapeutic applications of this compound are vast. Given its neuroprotective properties and ability to mitigate oxidative stress, it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further clinical studies are necessary to validate these findings and explore dosage optimization for therapeutic use.

Properties

IUPAC Name |

3-amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLASMFLPYYVGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586444 | |

| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-10-0 | |

| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.